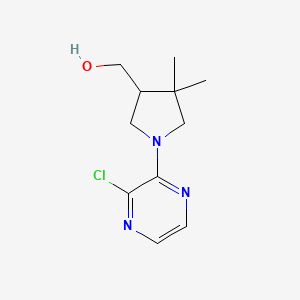
(1-(3-氯吡嗪-2-基)-4,4-二甲基吡咯烷-3-基)甲醇
描述
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol, also known as CPDP, is an organic compound with a wide range of applications in scientific research. CPDP is a member of the pyrazine family and is composed of a pyrazine ring containing a chlorine atom and a 3-methylpyrrolidine side chain. It is an important intermediate in the synthesis of various compounds and has been studied extensively for its biochemical and physiological effects.
科学研究应用
咪唑并[1,2-a]吡啶的合成
咪唑并[1,2-a]吡啶是一类在药物化学领域引起了广泛关注的化合物,因为它们具有多种生物活性。 它们表现出抗病毒、抗溃疡、抗菌、抗癌、抗真菌和抗结核特性 。 该化合物可用于合成这些咪唑并[1,2-a]吡啶,这些化合物也称为细胞周期蛋白依赖性激酶抑制剂、钙通道阻滞剂和GABA A受体调节剂 .
微波辅助有机合成
该化合物在微波辅助有机合成中用作前体。该方法以快速、清洁、高产和环境友好而闻名。 它简化了操作,提高了快速合成杂环化合物的选择性 .
药物开发
一些含有咪唑并[1,2-a]吡啶单元的合成药物,如唑吡坦(镇静剂)、阿普地坦(抗焦虑药)和奥普利龙(心力衰竭药物)已实现商业化。 该目标化合物可能是开发类似药物的关键中间体 .
无催化剂化学反应
在追求更可持续和环境友好的化学工艺的过程中,该化合物可用于无催化剂反应。 这种方法通过减少废物和避免苛刻的反应条件,符合当前的环境问题和经济考虑 .
材料安全和处理研究
该化合物的安全性概况,包括危险说明和预防措施,对于材料安全和处理研究至关重要。 了解其特性有助于制定安全的实验室实践和方案 .
分析化学技术
该化合物可以使用薄层色谱 (TLC) 和制备型闪式色谱等技术进行分析。 这些方法对于监测反应进程和纯化合成的化合物至关重要 .
环境化学
鉴于其在无催化剂和无溶剂合成中的作用,该化合物在环境化学研究中具有相关性。 它有助于开发更绿色的化学工艺,最大限度地减少化学制造的环境足迹 .
教育化学
最后,该化合物可用于教育环境中,以演示各种化学反应和合成技术。 它作为现代化学如何向更可持续的实践发展的典范 .
属性
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2)7-15(5-8(11)6-16)10-9(12)13-3-4-14-10/h3-4,8,16H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVEJMZMZWWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



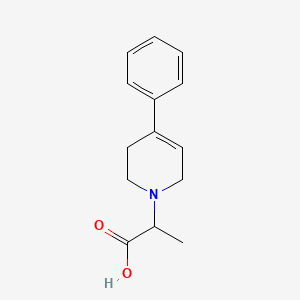
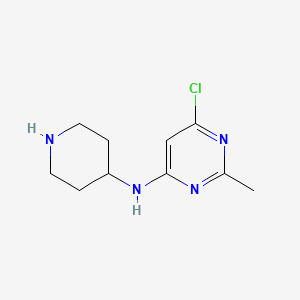

![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)
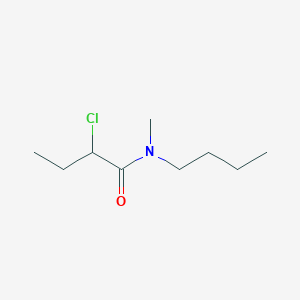
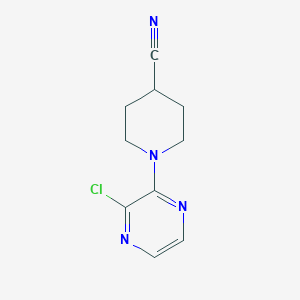

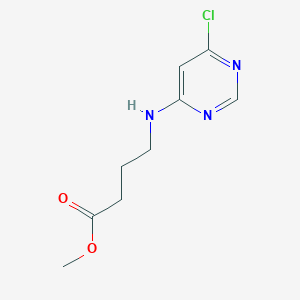
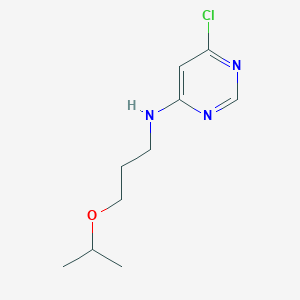

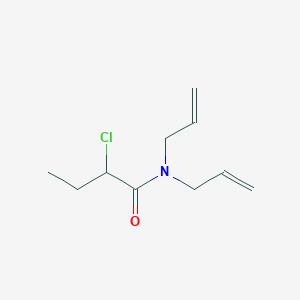
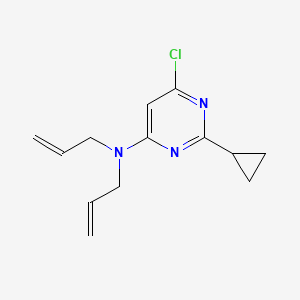
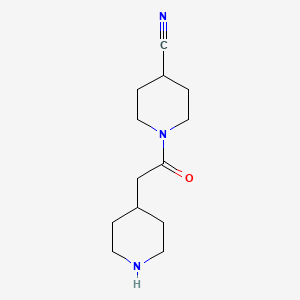
![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)